molecular formula C11H10N2O3S B062164 2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid CAS No. 168127-34-2

2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid

Cat. No.: B062164
CAS No.: 168127-34-2
M. Wt: 250.28 g/mol
InChI Key: HYDGPYDSIOCNTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid is a compound with the molecular formula C11H10N2O3S. It is a white to yellow solid that is used in various scientific research applications. This compound contains a thiazole ring, which is known for its diverse biological activities .

Preparation Methods

The synthesis of 2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid involves several steps. One common method includes the reaction of 2-amino-4-thiazole with phenoxyacetic acid under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of biological targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

2-[4-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c12-11-13-9(6-17-11)7-1-3-8(4-2-7)16-5-10(14)15/h1-4,6H,5H2,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDGPYDSIOCNTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168495
Record name Acetic acid, (4-(2-amino-4-thiazolyl)phenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168127-34-2
Record name Acetic acid, (4-(2-amino-4-thiazolyl)phenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168127342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (4-(2-amino-4-thiazolyl)phenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (50 mL) was added to a solution of the product of example 2 (3.81 g, 12.4 mmol) in CH2Cl2 (50 mL). The resulting mixture was stirred at room temperature (20-22°) for 4 h, then concentrated under reduced pressure (coevaporated with CH2Cl2 and then Et2O). The residue was triturated with Et2O, then filtered and dried to afford 4.45 g (quantitative yield) of the title compound as a white solid: 1H NMR (400 MHz, DMSO-d6) δ 7.67 (d, J=8.8 Hz, 2H), 6.97 (d, J=8.8 Hz, 2H), 6.96 (s, 1H), 4.72 (s, 2H). The product was used without further purification for the following reaction (example 4).
Quantity
50 mL
Type
reactant
Reaction Step One
Name
product
Quantity
3.81 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.